Silanamine, 1,1,1-trifluoro-N,N-dimethyl-

Vue d'ensemble

Description

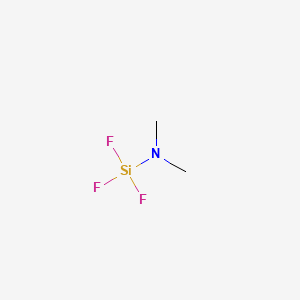

Silanamine, 1,1,1-trifluoro-N,N-dimethyl-: is a chemical compound with the molecular formula C2H6F3NSi and a molecular weight of 129.1564 g/mol . This compound is characterized by the presence of a silicon atom bonded to a trifluoromethyl group and a dimethylamino group, making it a unique organosilicon compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- typically involves the reaction of trifluoromethylsilane with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction can be represented as follows:

CF3SiH3+(CH3)2NH→CF3Si(N(CH3)2)+H2

Industrial Production Methods: On an industrial scale, the production of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Silanamine, 1,1,1-trifluoro-N,N-dimethyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, although such reactions are less common.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsiloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.

Applications De Recherche Scientifique

Industrial Applications

1. Silicone Sealants and Rubber Production

Silanamine is primarily utilized as a precursor in the production of silicone sealants and rubber. Its trifluoromethyl group enhances the thermal stability and chemical resistance of silicone products, making them suitable for demanding environments. This application is significant in construction and automotive industries where durability is paramount .

2. Biocidal Formulations

Silanamine derivatives have been explored for use in biocidal products. It has been classified as an active substance for controlling ectoparasites in poultry houses. The efficacy of silanamine in these formulations is attributed to its ability to modify surface properties and enhance adhesion to biological surfaces .

Research Applications

3. Catalysis

Recent studies have indicated that silanamine compounds can serve as effective catalysts in various chemical reactions. For instance, they have been employed in hydrophosphination reactions where they facilitate the addition of phosphorus to alkenes and alkynes. The presence of the trifluoromethyl group appears to influence the reactivity and selectivity of these catalytic processes .

4. Surface Modification

Silanamines are utilized in the modification of surfaces to improve hydrophobicity and chemical resistance. This property is particularly useful in creating coatings that repel water and resist corrosion, thereby extending the lifespan of materials used in harsh environments .

Case Studies

Case Study 1: Biocidal Efficacy

A study evaluated the effectiveness of silanamine-based formulations against poultry ectoparasites. Results demonstrated significant reductions in parasite populations when treated with silanamine derivatives compared to control groups, highlighting its potential as a biocide in agricultural settings .

Case Study 2: Catalytic Activity

Research conducted at the University of Bath examined the role of silanamine in catalyzing hydrophosphination reactions. The study found that varying the silane structure could significantly alter reaction pathways and efficiencies, suggesting that silanamine could be tailored for specific catalytic applications .

Safety and Environmental Impact

The environmental impact of silanamine has been assessed through various screening evaluations. The Government of Canada concluded that while silanamine has potential persistence in the environment, it does not accumulate significantly in organisms nor pose a high risk to human health at current exposure levels . This assessment underscores the importance of responsible handling practices in industrial applications.

Mécanisme D'action

The mechanism by which Silanamine, 1,1,1-trifluoro-N,N-dimethyl- exerts its effects involves the interaction of its silicon atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The dimethylamino group provides additional stability and reactivity, making it a versatile compound in both synthetic and industrial applications.

Comparaison Avec Des Composés Similaires

Trimethylsilanamine: Similar in structure but lacks the trifluoromethyl group.

Trifluoromethylsilane: Contains the trifluoromethyl group but lacks the dimethylamino group.

Dimethylaminosilane: Contains the dimethylamino group but lacks the trifluoromethyl group.

Uniqueness: Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is unique due to the presence of both the trifluoromethyl and dimethylamino groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.

Activité Biologique

Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Silanamine is classified as a silane compound with significant modifications that enhance its biological interactions. The trifluoromethyl group contributes to its lipophilicity and potential reactivity with biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have demonstrated that various silane derivatives can possess activity against gram-positive bacteria and mycobacteria. While specific data on Silanamine itself is limited, the presence of the trifluoromethyl group suggests enhanced antibacterial activity due to increased membrane permeability and interaction with bacterial cell walls .

Cytotoxicity

Cytotoxic profiles are crucial for evaluating the safety of any new compound. Compounds structurally related to Silanamine have shown varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives demonstrated effective inhibition of cancer cell proliferation while maintaining low toxicity to primary mammalian cells . This balance is essential for therapeutic applications.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of silane compounds, several derivatives were tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). Compounds with trifluoromethyl substitutions exhibited superior antibacterial activity compared to their non-substituted counterparts. Although direct studies on Silanamine are sparse, the trends observed in related compounds suggest a potential for similar efficacy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of silane derivatives on various cancer cell lines. The results indicated that while some compounds showed promising anti-cancer properties, they also exhibited significant cytotoxicity at higher concentrations. This highlights the necessity for further research to optimize dosage and enhance selectivity towards cancer cells without affecting healthy cells .

Research Findings Summary

Propriétés

IUPAC Name |

N-methyl-N-trifluorosilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6F3NSi/c1-6(2)7(3,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDYUPJXKVYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6F3NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230938 | |

| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-14-6 | |

| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.